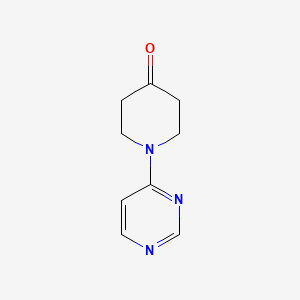
2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol
Descripción general
Descripción
2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol is a chemical compound with a complex structure that includes a butenol backbone and a cyclopentene ring with multiple methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol can be achieved through several synthetic routes. One common method involves the reaction of α-pinene with acetic acid to form epoxypinane, which is then isomerized to campholenaldehyde. This intermediate undergoes aldol condensation with butanal in the presence of a base catalyst, followed by catalytic hydrogenation to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate certain signaling pathways and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Buten-1-ol, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-: This compound has a similar structure but with an ethyl group instead of a methyl group.
3-Buten-1-ol, 2-methyl-: A simpler compound with a similar but less complex structure.
Uniqueness
2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a butenol backbone with a highly substituted cyclopentene ring makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the production of fragrances .
Propiedades
Fórmula molecular |
C13H22O |
|---|---|
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol |
InChI |
InChI=1S/C13H22O/c1-10(9-14)5-7-12-8-6-11(2)13(12,3)4/h5-6,12,14H,7-9H2,1-4H3 |
Clave InChI |
MTVBNJVZZAQKRV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(C1(C)C)CC=C(C)CO |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-Methyl-3-(thiophen-2-yl)phenyl]methanol](/img/structure/B8647738.png)

![[6-(1,3-Dioxolan-2-yl)pyridin-2-yl]methanol](/img/structure/B8647753.png)


![3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]isoxazole](/img/structure/B8647784.png)




